molecular formula C26H32N4O3 B4642948 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

Cat. No. B4642948
M. Wt: 448.6 g/mol
InChI Key: FPERDVXBFUMNAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related oxadiazole and piperazine compounds involves condensation reactions, cyclization, and nucleophilic substitution. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, demonstrating the type of reactions that might be involved in synthesizing the target compound (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Crystallographic studies provide insights into molecular conformation, revealing how molecules are linked through intermolecular interactions. For closely related compounds, the crystal structure was analyzed via X-ray diffraction, highlighting weak C-H···O interactions and π–π stacking interactions that contribute to the three-dimensional architecture of these compounds (Wang et al., 2006).

Chemical Reactions and Properties

Chemical properties of related compounds include reactivity towards aminocarbonylation and cyclization reactions, indicative of the reactive nature of the oxadiazole and piperazine components. The tandem oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition has been employed to synthesize related heterocyclic compounds, showcasing the potential chemical reactions the target compound may undergo (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of the target compound under different conditions. These properties are often determined through spectroscopic evidences and crystallographic studies, which help in identifying the compound's state under standard conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for understanding the compound's utility in various applications. For example, the ability to participate in cyclocondensation reactions and the impact of substituents on chemical reactivity are critical aspects of these molecules' chemical behavior (Rajkumar et al., 2014).

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-[[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-31-23-10-7-19(15-24(23)32-2)16-25-27-26(33-28-25)18-29-11-13-30(14-12-29)22-9-8-20-5-3-4-6-21(20)17-22/h3-7,10,15,22H,8-9,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERDVXBFUMNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)CN3CCN(CC3)C4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

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